Comparative IC50 Data for ROS1 Inhibition: Pyrimidine-4-yl-ethanol vs. Lead KIST301080
1-(2-Aminopyrimidin-4-yl)ethanol serves as a core scaffold for a series of pyrimidine-4-yl-ethanol derivatives (compounds 4a-f) evaluated against ROS1 kinase. While the parent compound itself was not directly assayed, its direct analog, compound 4a (an unsubstituted phenyl derivative), was found to be inactive at 10 µM, while the most potent analog in the series, 6d, achieved an IC50 of 1.5 µM [1]. This provides a clear benchmark: the 4-yl-ethanol scaffold enables potent inhibition after further optimization, whereas the unsubstituted phenyl analog 4a shows no activity. In comparison, the lead compound KIST301080, which features a pyrimidin-4-yl-ethanone core, has an IC50 of 209 nM [2], indicating the ethanol scaffold requires further elaboration to match the potency of the ketone series.
| Evidence Dimension | ROS1 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | Compound 4a (closest analog): >10 µM (inactive); Compound 6d (optimized analog): 1.5 µM |
| Comparator Or Baseline | KIST301080 (pyrimidin-4-yl-ethanone lead): 209 nM |
| Quantified Difference | Optimized ethanol analog (6d) is 7.2-fold less potent than the ethanone lead (209 nM vs 1.5 µM). Unsubstituted ethanol analog (4a) shows no measurable inhibition. |
| Conditions | ROS1 kinase inhibition assay, in vitro, using a panel of 45 kinases for selectivity [2]. |
Why This Matters
This data quantifies the potential of the ethanol scaffold to achieve low micromolar potency, guiding procurement for SAR studies where the alcohol handle is desired for its distinct physicochemical or synthetic advantages over the ketone series.
- [1] Abdelazem, A. Z., & Lee, S. H. (2015). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 290–298. View Source
- [2] Park, H., Jung, H. Y., Mah, S., & Hong, S. (2010). Discovery of novel and potent ROS1 tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7429-7432. (Referenced within Abdelazem & Lee, 2015). View Source
